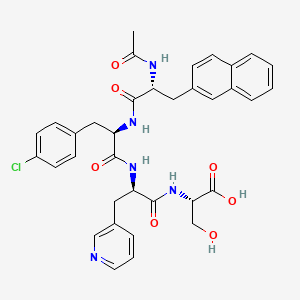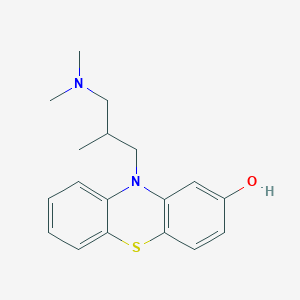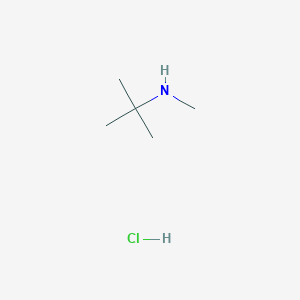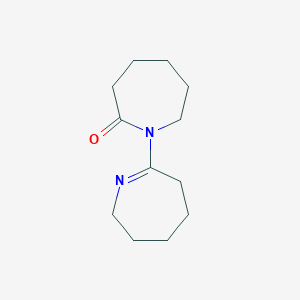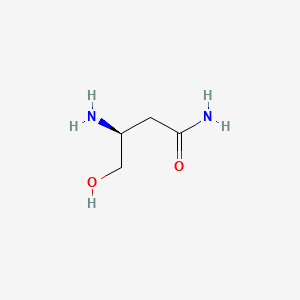
Asparaginol
Overview
Description
Asparaginol is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is structurally related to asparagine, an amino acid involved in the biosynthesis of proteins. This compound contains an amino group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Asparaginol, also known as L-Asparaginol, primarily targets the enzyme Asparagine Synthetase (ASNS) . ASNS is responsible for the biosynthesis of asparagine from aspartate . It plays a crucial role in the metabolism of toxic ammonia in the body .
Mode of Action
This compound interacts with its target, ASNS, by attaching ammonia to aspartic acid in an amidation reaction . This process is vital in the metabolism of toxic ammonia in the body . This compound is also used as a structural component in many proteins .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . This compound is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the asparaginases of bacterial origin induce anti-asparaginase neutralising antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .
Result of Action
The action of this compound results in the depletion of asparagine, a non-essential amino acid, in the body . This depletion is critical for the production of the body’s proteins, enzymes, and muscle tissue . This compound maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that environmental factors such as water activity, temperature, CO2, and pH can influence the growth and toxin production of Aspergillus species , which are known to produce asparaginase
Biochemical Analysis
Biochemical Properties
Asparaginol is involved in numerous biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is associated with asparagine synthetase, a key enzyme that catalyzes the conversion of aspartic acid and ammonia into asparagine . The nature of these interactions is complex and multifaceted, contributing to the diverse roles of this compound in biochemical processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to play a vital role in the development of cancer cells . The cells must rely on the supply of exogenous this compound, which is why this compound is considered a semi-essential amino acid .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by de novo synthesis in addition to being obtained from food . Two enzymes are involved in this compound metabolism: asparagine synthase, which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyses asparagine to aspartate .
Transport and Distribution
This compound acts as a major form of nitrogen storage and transport to sink tissues . Specific information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asparaginol typically involves the reaction of asparagine with specific reagents under controlled conditions. One common method involves the use of sodium carbonate and di-tert-butyl dicarbonate in a solvent mixture of water and 1,4-dioxane. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent and adjusting the pH to precipitate the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Asparaginol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Asparaginol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: this compound derivatives are studied for their potential roles in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment due to its structural similarity to asparagine.
Industry: This compound is used in the production of pharmaceuticals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Asparagine: Asparaginol is structurally similar to asparagine, an amino acid involved in protein biosynthesis.
Glutamine: Another amino acid with a similar structure and function in metabolic pathways.
Aspartate: A product of this compound metabolism, involved in various biochemical processes.
Uniqueness
This compound’s uniqueness lies in its specific chemical structure, which allows it to participate in a variety of reactions and its potential therapeutic applications. Unlike asparagine, this compound can be modified to enhance its properties for specific uses in medicine and industry .
Properties
IUPAC Name |
(3S)-3-amino-4-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZJFMXMDLPIAN-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190473 | |
| Record name | Asparaginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-58-1 | |
| Record name | Asparaginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asparaginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


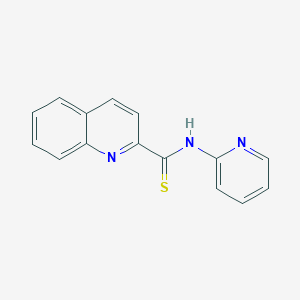



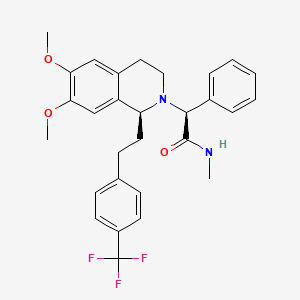

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)
